(5Z)-5-(3-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(3-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with chlorobenzylidene and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the double bonds or the nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolotriazole derivatives.
Substitution: Substituted thiazolotriazole derivatives.
Scientific Research Applications
(5Z)-5-(3-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-bromobenzylidene)-2-(3-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(3-fluorobenzylidene)-2-(3-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(3-methylbenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-(3-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H9Cl2N3OS |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-12-5-1-3-10(7-12)8-14-16(23)22-17(24-14)20-15(21-22)11-4-2-6-13(19)9-11/h1-9H/b14-8- |
InChI Key |
RSRISKSEQPXQIP-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
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